Cas no 155444-03-4 (Dibenzo[c,f][1,2]thiazepine,6,11-dihydro-6-methyl-11-propoxy-, 5,5-dioxide)
155444-03-4 structure
Product Name:Dibenzo[c,f][1,2]thiazepine,6,11-dihydro-6-methyl-11-propoxy-, 5,5-dioxide
Numero CAS:155444-03-4
MF:C17H19NO3S
MW:317.402663469315
CID:190444
PubChem ID:3074214
Update Time:2025-04-19
Dibenzo[c,f][1,2]thiazepine,6,11-dihydro-6-methyl-11-propoxy-, 5,5-dioxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenzo[c,f][1,2]thiazepine,6,11-dihydro-6-methyl-11-propoxy-, 5,5-dioxide
- 6-methyl-11-propoxy-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
- 6-Methyl-11-propoxy-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
- 155444-03-4
- 6,11-Dihydro-6-methyl-11-propoxydibenzo(c,f)(1,2)thiazepine 5,5-dioxide
- DTXSID50935212
- 6,11-Dihydro-11-(n-propoxy)-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
- Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-6-methyl-11-propoxy-, 5,5-dioxide
-
- Inchi: 1S/C17H19NO3S/c1-3-12-21-17-13-8-4-6-10-15(13)18(2)22(19,20)16-11-7-5-9-14(16)17/h4-11,17H,3,12H2,1-2H3
- Chiave InChI: BRFRMUMPAUMSBU-UHFFFAOYSA-N
- Sorrisi: S1(C2C=CC=CC=2C(C2C=CC=CC=2N1C)OCCC)(=O)=O
Proprietà calcolate
- Massa esatta: 317.10867
- Massa monoisotopica: 317.109
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 473
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 55Ų
Proprietà sperimentali
- Densità: 1.29
- Punto di ebollizione: 439°C at 760 mmHg
- Punto di infiammabilità: 219.3°C
- Indice di rifrazione: 1.627
- PSA: 46.61
Dibenzo[c,f][1,2]thiazepine,6,11-dihydro-6-methyl-11-propoxy-, 5,5-dioxide Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
155444-03-4 (Dibenzo[c,f][1,2]thiazepine,6,11-dihydro-6-methyl-11-propoxy-, 5,5-dioxide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti